molecular formula C12H29NO4S B14484153 1-Octanaminium, N,N,N-trimethyl-, methyl sulfate CAS No. 65059-42-9

1-Octanaminium, N,N,N-trimethyl-, methyl sulfate

Katalognummer: B14484153
CAS-Nummer: 65059-42-9
Molekulargewicht: 283.43 g/mol
InChI-Schlüssel: MWRUIIQJFZKJTH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Octanaminium, N,N,N-trimethyl-, methyl sulfate is a quaternary ammonium compound with the molecular formula C12H29NO4S. It is commonly used in various industrial and scientific applications due to its surfactant properties and ability to act as a phase transfer catalyst .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Octanaminium, N,N,N-trimethyl-, methyl sulfate can be synthesized through the quaternization of 1-octylamine with methyl sulfate. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-Octanaminium, N,N,N-trimethyl-, methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can produce the corresponding halide salt .

Wissenschaftliche Forschungsanwendungen

1-Octanaminium, N,N,N-trimethyl-, methyl sulfate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Octanaminium, N,N,N-trimethyl-, methyl sulfate involves its ability to interact with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-Octanaminium, N,N,N-trimethyl-, methyl sulfate can be compared with other quaternary ammonium compounds such as:

    1-Octanaminium, N,N,N-trimethyl-, bromide: Similar structure but different counterion (bromide instead of methyl sulfate).

    N-Ethyl-N,N-dimethyl-1-octanaminium: Similar structure but with an ethyl group instead of a methyl group.

    1-Octanamine, N-methyl-N-octyl-: Similar structure but with different alkyl groups

These compounds share similar surfactant properties but differ in their specific applications and reactivity due to variations in their chemical structure.

Eigenschaften

CAS-Nummer

65059-42-9

Molekularformel

C12H29NO4S

Molekulargewicht

283.43 g/mol

IUPAC-Name

methyl sulfate;trimethyl(octyl)azanium

InChI

InChI=1S/C11H26N.CH4O4S/c1-5-6-7-8-9-10-11-12(2,3)4;1-5-6(2,3)4/h5-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI-Schlüssel

MWRUIIQJFZKJTH-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.